Bendamustine Ethyl Ester

説明

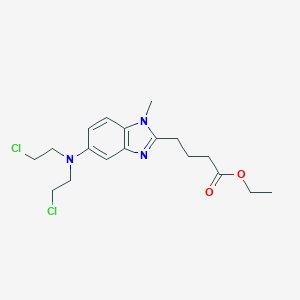

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLZDNWNOBSNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87475-54-5 | |

| Record name | 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087475545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZJ84CTZ79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for Bendamustine Ethyl Ester

Synthetic Pathways for Bendamustine (B91647) Ethyl Ester

Esterification Methodologies for Butyric Acid Side Chain

One common approach involves the direct esterification of a precursor containing the butyric acid side chain. This is exemplified in a process where an intermediate, 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butyric acid, is reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to reflux to drive the formation of the ethyl ester. patsnap.com This method, a classic Fischer-Speier esterification, is a fundamental technique in organic synthesis.

Another patented method describes the cyclization and esterification occurring in a single step. An intermediate, prepared from 2-chloro-5-nitroaniline (B146338) and glutaric anhydride (B1165640) followed by reaction with methylamine, is treated with absolute ethanol and concentrated sulfuric acid. Heating this mixture to 80°C under reflux conditions simultaneously forms the benzimidazole (B57391) ring and the ethyl ester, yielding Ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butyrate, a direct precursor that can be reduced to form the amino intermediate for Bendamustine Ethyl Ester. patsnap.com

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield |

| 4-((4-(methylamino)-3-nitrophenyl)amino)-4-oxobutanoic acid | Concentrated H₂SO₄ | Ethanol | Reflux at 80°C for 3h | Ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butyrate | 88.5% patsnap.com |

Formation via Dihydroxy this compound Intermediates

A prevalent and crucial pathway to this compound proceeds through a dihydroxy intermediate, specifically 4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester, also known as Bendamustine Dihydroxy Ester. google.comsimsonpharma.comglppharmastandards.com This intermediate is a cornerstone in many documented syntheses. quickcompany.ingoogle.com

The synthesis often starts with an amino-ester precursor, 1-methyl-2-(4′-ethyl butyrate)-5-amino]-1H-benzimidazole. google.comjustia.com This compound is reacted with ethylene (B1197577) oxide in an aqueous solution containing sodium acetate (B1210297) and acetic acid. The reaction is maintained at a low temperature (5°C) for several hours and then allowed to warm, yielding the dihydroxy ester intermediate. google.comjustia.comgoogle.com

The final step to obtain this compound is the chlorination of this dihydroxy intermediate. googleapis.com The dihydroxy compound is dissolved in a chlorinated solvent like chloroform (B151607) or dichloromethane, cooled to 0-5°C, and then treated with a chlorinating agent, most commonly thionyl chloride. google.comgoogle.com The reaction mixture is stirred for a prolonged period, allowing the two hydroxyl groups to be substituted by chlorine atoms, thereby forming the target this compound. google.comjustia.comgoogle.com

| Reactant | Reagent | Solvent | Conditions | Product |

| 4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester | Thionyl Chloride | Chloroform | 0-5°C for 1h, then room temp. for 15-16h | Ethyl 5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoate google.com |

| 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate | Thionyl Chloride | Dichloromethane | Reflux at 35-45°C for 6h | Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate google.com |

Alternative Esterification Approaches

While acid-catalyzed esterification is common, other methods have been explored for similar transformations. Enzymatic catalysis using lipases, for example, offers a green alternative for esterifying butyric acid. nih.gov These enzymes can operate in solvent-free systems or organic solvents to produce various butyl esters with high conversion rates. nih.govresearchgate.net Although not specifically documented for Bendamustine precursors in the reviewed literature, such biocatalytic methods represent a potential alternative approach. Additionally, Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP), is another powerful method for forming esters under mild conditions and could be applied to the synthesis of bendamustine esters and their analogues. researchgate.netnih.gov

Chemical Modifications and Analogue Synthesis of this compound

The structure of this compound provides multiple sites for chemical modification, allowing for the synthesis of various analogues. These modifications can be targeted at the ethyl ester group or the core benzimidazole ring system.

Modification of the Ethyl Ester Moiety

The ethyl ester group is a versatile handle for creating a library of derivatives. It can be readily converted to other esters (e.g., methyl, propyl, butyl) via transesterification. justia.comgoogle.com A German patent discloses that corresponding methyl, propyl, or butyl esters of the dihydroxy intermediate can be used in the subsequent chlorination step, indicating the synthesis of these varied ester analogues is a known process. google.comjustia.comgoogle.com

Furthermore, the ester can be hydrolyzed back to the carboxylic acid (Bendamustine) under either acidic or mild alkaline conditions. For instance, using lithium hydroxide (B78521) in an acetone/water mixture can saponify the ethyl ester to form the lithium salt of the carboxylic acid. google.comjustia.com This reactivity is fundamental for converting the ester intermediate into the final active pharmaceutical ingredient.

Recent research has also focused on creating more complex esters to potentially enhance cytotoxic activity. nih.gov These studies suggest that basic esters, which are positively charged, can be significantly more potent than the parent compound. nih.gov

Derivatization of the Benzimidazole Core

The benzimidazole core of this compound is another key area for synthetic modification. Analogues can be created by altering the substituents on this ring system. For example, impurities and related compounds identified during synthesis include molecules with modifications on the nitrogen mustard moiety, such as the Bendamustine Monohydroxy Acid Ethyl Ester or the Bendamustine Deschloroethyl Acid Ethyl Ester. simsonpharma.comglppharmastandards.com

Synthesis of dimer impurities has also been reported, arising from intermolecular esterification between the carboxylic acid of one hydrolyzed molecule and a hydroxyl group on the side chain of another. researchgate.netnih.gov More complex derivatization can involve the N-1 methyl group. The existence of an N-desmethyl impurity, Bendamustine Dihydroxy N-Desmethyl Ethyl Ester, suggests that modifications at this position are synthetically accessible. veeprho.com These derivatizations are crucial for understanding the impurity profile of Bendamustine and for the development of new analogues with potentially different biological activities.

Synthesis of Dimeric and Dendrimeric Bendamustine Derivatives

The synthesis of dimeric and dendrimeric derivatives of bendamustine represents a strategic approach to potentially enhance its cytotoxic properties nih.gov. These complex structures involve linking two or more bendamustine molecules together, either directly or through a scaffold.

Dimeric derivatives, for instance, can be formed through the intermolecular esterification of bendamustine hydrolysis products semanticscholar.orgresearchgate.net. One reported synthesis of a potential bendamustine impurity, the "bendamustine deschloro dimer," was achieved in nine sequential steps starting from ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate semanticscholar.orgresearchgate.net. The synthetic strategy involved protecting reactive amine and carboxylic acid groups with benzyl (B1604629) groups, which were later removed in a one-pot reaction via mild hydrogenolysis after coupling the two intermediate units semanticscholar.orgresearchgate.net.

Dendrimeric derivatives involve attaching multiple bendamustine molecules to a central core, creating a branched, tree-like macromolecule. Small molecule dendrimers, such as those based on a 1,3,5-tris(3-aminopropyl)benzene (G0) core, have been used to create cytostatic drug-dendrimer conjugates nih.gov. The goal of this approach is to leverage the dendrimer as a carrier to potentially improve tumor cell accumulation nih.gov.

Conjugation Strategies (e.g., Polymer-Drug Conjugates, Dendrimer Conjugates)

Conjugating bendamustine to larger macromolecules like polymers and dendrimers is a key strategy for improving its stability, bioavailability, and therapeutic efficacy. These conjugates are designed to act as delivery systems, altering the pharmacokinetic profile of the parent drug.

Dendrimer Conjugates: Polyamidoamine (PAMAM) dendrimers have been successfully used to create bendamustine conjugates acs.orgnih.gov. In one approach, bendamustine was attached to the PAMAM dendrimer via an ester bond, using N-(hydroxyethyl)maleimide as a spacer nih.govacs.orgnih.gov. This conjugation resulted in a nanoparticle with a size of 49.8 ± 2.5 nm acs.orgnih.gov. The resulting PAMAM-bendamustine conjugate demonstrated improved solution stability for up to 72 hours and exhibited a sustained-release profile acs.orgnih.gov. In vivo pharmacokinetic studies in rats revealed that the dendrimer conjugate significantly increased the bioavailability (8.5-fold) and half-life (5.1-fold) of bendamustine compared to the free drug acs.orgnih.gov.

| Parameter | Pure Bendamustine | PAMAM-Bendamustine Conjugate | Fold Change |

|---|---|---|---|

| Bioavailability (AUC, µg mL⁻¹/h) | 22.8 ± 0.158 | 193.8 ± 1.116 | ~8.5-fold increase |

| Half-life (t½, h) | 0.75 ± 0.005 | 3.85 ± 0.015 | ~5.1-fold increase |

Polymer-Drug Conjugates: Biodegradable polyphosphoesters have also been explored as carriers for bendamustine nih.gov. The immobilization of bendamustine onto these polymer backbones can enhance its stability. For example, bendamustine incorporated into a poly(methyloxyethylene phosphate) matrix showed higher stability at pH 7 compared to the non-immobilized drug researchgate.net. This increased stability is attributed to intermolecular interactions that protect the reactive nitrogen mustard moiety from degradation researchgate.net.

Impurity Profiling and Control in this compound Synthesis

The quality and safety of active pharmaceutical ingredients (APIs) like bendamustine are significantly influenced by the presence of impurities semanticscholar.org. Due to the reactive nature of its nitrogen mustard group, bendamustine is susceptible to the formation of various impurities during both synthesis and storage semanticscholar.org. Regulatory guidelines necessitate the identification and control of these impurities to ensure the final product's quality semanticscholar.org.

Identification of Synthesis-Related Impurities

During the synthesis of bendamustine and its esters, several process-related impurities can be formed. These are typically byproducts or unreacted intermediates from the various chemical steps. The identification of these impurities is crucial for optimizing the synthesis process and for quality control of the final drug substance. Several potential synthesis-related impurities of bendamustine and its ethyl ester have been identified and are used as reference standards in pharmaceutical analysis.

| Impurity Name | Molecular Formula | Reference |

|---|---|---|

| Bendamustine Nitro Ethyl Ester Impurity | C14H17N3O4 | alentris.orgsynzeal.com |

| Bendamustine Deschloroethyl Acid Ethyl Ester | C16H22ClN3O2 | synzeal.comglppharmastandards.com |

| Bendamustine Dideschloroethyl Ethyl Ester | C14H19N3O2 | glppharmastandards.com |

| Bendamustine Monohydroxy Acid Ethyl Ester | C18H26ClN3O3 | synzeal.com |

Degradation Product Analysis (e.g., Dimerization, Hydrolysis Products)

This compound is prone to degradation, primarily through two main pathways: hydrolysis and subsequent dimerization.

Hydrolysis Products: The nitrogen mustard moiety of bendamustine is highly susceptible to hydrolysis semanticscholar.orgnih.gov. This non-enzymatic process is the primary metabolic pathway for the drug nih.gov. Hydrolysis leads to the formation of less active monohydroxy (HP1) and dihydroxy (HP2) derivatives, where one or both of the chloroethyl groups are replaced by hydroxyl groups nih.gov.

Dimerization Products: The hydrolysis products, particularly the monohydroxy derivative, can undergo further reactions semanticscholar.orgresearchgate.net. These hydrolyzed species can couple with each other via an intermolecular ester linkage, leading to the formation of dimer impurities semanticscholar.orgresearchgate.net. These degradation products are considered potential impurities that must be monitored in bendamustine hydrochloride formulations semanticscholar.orgresearchgate.net.

| Product Type | Compound Name | Formation Pathway | Reference |

|---|---|---|---|

| Hydrolysis | Monohydroxy-bendamustine (HP1) | Hydrolysis of one chloroethyl group | nih.gov |

| Hydrolysis | Dihydroxy-bendamustine (HP2) | Hydrolysis of both chloroethyl groups | nih.gov |

| Dimerization | BM1 Dimer | Intermolecular esterification of hydrolysis products | semanticscholar.orgresearchgate.net |

| Dimerization | Bendamustine Deschloro Dimer | Intermolecular esterification of hydrolysis products | semanticscholar.orgresearchgate.net |

Advanced Molecular and Cellular Pharmacology of Bendamustine Ethyl Ester

Mechanisms of Cellular Entry and Accumulation

A primary factor contributing to the superior cytotoxic profile of bendamustine (B91647) esters is their pronounced accumulation within cancer cells. nih.govnih.gov This increased intracellular concentration is a result of enhanced uptake mechanisms compared to the parent drug, bendamustine.

Enhanced Cellular Uptake Compared to Bendamustine

Analytical studies have consistently shown that both neutral and basic esters of bendamustine achieve significantly higher intracellular concentrations than bendamustine itself. plos.org The esterification of the carboxylic acid group in bendamustine to form Bendamustine Ethyl Ester results in a more lipophilic molecule. This increased lipophilicity facilitates greater passive diffusion across the cell membrane.

In comparative studies using human colorectal adenocarcinoma (HT-29) and non-small cell lung cancer (NCI-H460) cell lines, the cellular accumulation of bendamustine was found to be extremely low. nih.gov In contrast, its ester derivatives showed a pronounced level of cellular enrichment. nih.gov This enhanced uptake is a critical factor, as it directly correlates with the increased antiproliferative activity observed with these compounds. nih.govplos.org

Table 1: Cellular Accumulation of Bendamustine and its Ethyl Ester Derivative in Cancer Cell Lines Data represents the amount of cell-associated compound after a 10-minute incubation period.

| Compound | HT-29 Cells (nmol/10⁶ cells) | NCI-H460 Cells (nmol/10⁶ cells) |

| Bendamustine | 0.07 ± 0.011 | 0.03 ± 0.001 |

| This compound | 0.28 ± 0.06 | Lower than HT-29 by a factor of ~3 |

Data derived from studies on bendamustine and its derivatives, including the neutral ethyl ester. nih.gov

Involvement of Organic Cation Transporters (OCT1, OCT3) in Cellular Uptake

While enhanced lipophilicity contributes to the uptake of neutral esters like this compound, the uptake of basic bendamustine esters is further augmented by the involvement of specific cellular transporters. plos.org Research has pointed to the role of Organic Cation Transporters, specifically OCT1 (SLC22A1) and OCT3 (SLC22A3), in the cellular entry of positively charged bendamustine esters. nih.govplos.org

Studies using human embryonic kidney (HEK293) cells engineered to express these transporters have shown that certain basic esters are potent inhibitors of OCT1- and OCT3-mediated transport processes. plos.org This suggests that these transporters recognize and facilitate the entry of these compounds into the cell. For instance, the pyrrolidinoethyl ester of bendamustine not only showed high enrichment in tumor cells but also effectively inhibited the transport activity of both OCT1 and OCT3. nih.govplos.org While this compound itself is neutral, this mechanism is crucial for other, more basic, ester derivatives and highlights a key pharmacological pathway for this class of compounds.

Membrane Permeability Enhancement

The esterification of bendamustine's carboxylic acid group to an ethyl ester significantly increases the molecule's lipophilicity. This chemical modification is a well-established strategy in medicinal chemistry to improve the membrane permeability of drugs. The negatively charged carboxylate of bendamustine at physiological pH hinders its ability to passively cross the lipid bilayer of the cell membrane. By masking this charge with an ethyl group, the resulting this compound can more readily diffuse through the cell membrane, leading to higher intracellular concentrations. nih.gov This enhanced passive diffusion is a key contributor to the increased cellular accumulation and, consequently, the heightened cytotoxicity of this compound compared to its parent compound. nih.gov

Elucidation of Molecular Targets and Ligand Interactions

The cytotoxic effects of this compound, like its parent compound, are primarily mediated through its interaction with DNA. nih.gov The ester acts as a prodrug, and once inside the cell, it is presumed to be hydrolyzed to release the active bendamustine moiety, which then exerts its alkylating effects.

DNA Alkylation and Crosslink Formation

The core mechanism of action for bendamustine and its derivatives is the alkylation of DNA. nih.gov The molecule possesses a bifunctional nitrogen mustard group, which can form covalent bonds with electron-rich sites on DNA bases. wikipedia.org This process is critical to its anticancer activity, as it leads to substantial and lasting DNA damage, ultimately triggering cell death pathways. nih.gov The alkylation primarily occurs at the N7 position of guanine. researchgate.net

This DNA damage is more extensive and durable than that caused by other alkylating agents like cyclophosphamide (B585) or melphalan (B128). researchgate.net The unique structure of bendamustine, combining the nitrogen mustard group with a benzimidazole (B57391) ring, is thought to contribute to its distinct and potent interaction with DNA. nih.gov

Interstrand and Intrastrand Crosslinks

The bifunctional nature of the nitrogen mustard group allows bendamustine to form two types of DNA crosslinks: intrastrand and interstrand. nih.govamegroups.org

Intrastrand crosslinks occur when the two reactive arms of the molecule bind to two nucleotides on the same DNA strand. wikipedia.orgamegroups.org

Interstrand crosslinks (ICLs) are formed when the molecule covalently links nucleotides on opposite strands of the DNA double helix. wikipedia.orgamegroups.org

ICLs are considered the most cytotoxic form of DNA damage because they physically prevent the separation of the DNA strands, which is a necessary step for both DNA replication and transcription. nih.govamegroups.org This creates an absolute block to these essential cellular processes, leading to stalled replication forks and ultimately inducing cell cycle arrest and apoptosis. amegroups.org Studies have shown that bendamustine effectively produces DNA interstrand cross-links in tumor cells, and these ICLs are notably persistent over time compared to those formed by other conventional cross-linking agents. researchgate.net This sustained DNA damage is a key factor in the potent efficacy of bendamustine and its derivatives. nih.govresearchgate.net

Induction of Extensive and Durable DNA Damage

As a derivative of a nitrogen mustard agent, this compound is presumed to exert its primary cytotoxic effect through the induction of DNA damage. The parent compound, bendamustine, is known to cause both intra-strand and inter-strand cross-links in DNA. This action leads to the formation of DNA lesions that are difficult for cancer cells to repair, ultimately triggering cell death pathways. Studies on bendamustine have shown that it induces a higher frequency of more stable DNA double-strand breaks compared to other alkylating agents like melphalan and cyclophosphamide nih.gov. Given that this compound is a more potent cytotoxic drug than bendamustine, it is inferred to be a highly effective inducer of extensive and durable DNA damage.

Induction of DNA Damage Stress Response

The substantial DNA damage caused by alkylating agents invariably triggers a cellular DNA damage stress response. In the context of bendamustine, this response involves the activation of critical sensor proteins and downstream signaling cascades. While direct studies on this compound are wanting, the mechanisms of its parent compound involve the activation of pathways that recognize DNA lesions, leading to cell cycle arrest and attempts at DNA repair nih.govresearchgate.net. The failure to repair this extensive damage is a key factor in the subsequent induction of cell death.

Inhibition of Mitotic Checkpoints

Bendamustine has been shown to abrogate mitotic checkpoints, which are crucial for ensuring the fidelity of chromosome segregation during cell division nih.govresearchgate.net. By inhibiting these checkpoints, the parent compound of this compound allows cells with damaged DNA to proceed through mitosis, a catastrophic event for the cell. This disruption of the normal cell cycle regulation contributes significantly to its anticancer activity. It is plausible that the ethyl ester derivative shares this mechanism of action.

Activation of Mitotic Catastrophe

The culmination of extensive DNA damage and the inhibition of mitotic checkpoints by bendamustine leads to a form of cell death known as mitotic catastrophe. This process is characterized by aberrant mitosis, leading to the formation of non-viable daughter cells. This mode of cell death is a key outcome of treatment with bendamustine. As a more potent cytotoxic agent, this compound is expected to be a powerful activator of mitotic catastrophe.

Modulation of p53 Expression and Apoptosis Induction

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage. Bendamustine has been shown to induce p53-dependent stress pathways nih.govresearchgate.net. Activation of p53 can lead to cell cycle arrest, DNA repair, or, in the case of irreparable damage, apoptosis (programmed cell death). The induction of apoptosis is a central mechanism through which bendamustine eliminates cancer cells. Given its cytotoxic nature, this compound is also understood to be a potent inducer of apoptosis, likely through similar p53-mediated pathways.

Reactive Oxygen Species Production and Oxidative Stress Response

While the primary mechanism of action for bendamustine and its derivatives is DNA alkylation, the cellular response to this damage can involve the generation of reactive oxygen species (ROS) and the induction of an oxidative stress response. This secondary effect can further contribute to cellular damage and the induction of apoptosis. The specific role of this compound in ROS production and the subsequent oxidative stress response requires further dedicated investigation.

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

In addition to its effects on DNA, bendamustine has been found to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) nih.gov. STAT3 is a protein that plays a key role in cell survival, proliferation, and differentiation, and its aberrant activation is common in many cancers. In-vitro studies have demonstrated that bendamustine can inhibit STAT3 phosphorylation nih.gov. As a major metabolite, this compound is also implicated in this inhibitory activity, which represents a non-genotoxic mechanism of its anticancer effects.

Research Findings on Bendamustine's Cellular Effects

| Cellular Process | Effect of Bendamustine | Implied Effect of this compound |

| DNA Damage | Induces extensive and durable intra- and inter-strand cross-links. nih.gov | Presumed to be a more potent inducer of DNA damage. |

| DNA Damage Response | Activates cellular stress response pathways. nih.govresearchgate.net | Expected to strongly activate DNA damage response. |

| Mitotic Checkpoints | Inhibits critical mitotic checkpoints. nih.govresearchgate.net | Likely a potent inhibitor of mitotic checkpoints. |

| Cell Death | Activates mitotic catastrophe and apoptosis. nih.govresearchgate.net | Understood to be a powerful activator of mitotic catastrophe and apoptosis. |

| p53 Pathway | Modulates p53 expression and induces p53-dependent apoptosis. nih.govresearchgate.net | Presumed to act through similar p53-mediated pathways. |

| STAT3 Signaling | Inhibits the phosphorylation and activation of STAT3. nih.gov | Implicated in the inhibition of STAT3 signaling. |

Inhibition of STAT3-SH2 Binding

This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Specifically, it targets the Src Homology 2 (SH2) domain of STAT3, which is crucial for STAT3 dimerization and subsequent activation. In a cell-free biochemical assay, this compound was shown to inhibit the binding of the STAT3-SH2 domain to its phosphotyrosine (pTyr) peptide ligand with a half-maximal inhibitory concentration (IC₅₀) of 6.1 μM. nih.gov This potency is comparable to that of its parent compound, bendamustine. nih.gov The inhibitory action is linked to the bis(2-chloroethyl)amino moiety of the molecule. nih.gov This finding suggests that part of the anticancer effect of this compound may be attributed to its ability to suppress the STAT3 signaling pathway, which is often constitutively activated in various human cancers and plays a key role in cell proliferation and survival. nih.govlongdom.orgscienceopen.com

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 6.1 |

| Bendamustine | Similar to this compound |

| Dihydroxy bendamustine (HP2) | > 100 (inactive) |

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound and related compounds on STAT3-SH2 domain binding.

Cell Cycle Modulation

Studies on the parent compound, bendamustine, have demonstrated its capacity to induce cell cycle arrest at the G2 phase. nih.govnih.gov This arrest is a response to DNA damage, preventing cells from entering mitosis with compromised genetic material. nih.gov The mechanism involves the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling pathways. nih.govnih.gov While this compound shares the same core functional moieties responsible for DNA alkylation, specific studies confirming its distinct ability to induce G2 arrest are not detailed in the available research. However, given its structural similarity and shared primary mechanism of action with bendamustine, a similar effect on the G2 checkpoint is plausible.

Research investigating the dose-dependent effects of the parent compound, bendamustine, has shown that higher concentrations can lead to an accumulation of cells in the S phase of the cell cycle. researchgate.net This S phase arrest suggests interference with DNA synthesis, a characteristic it shares with antimetabolite drugs like gemcitabine. researchgate.net This observation lends further support to the hypothesis that the benzimidazole ring may have antimetabolite-like activity. researchgate.net Direct evidence from studies specifically examining the effect of this compound on S phase accumulation has not been found in the reviewed scientific literature.

Comparative Molecular and Cellular Effects with Bendamustine

This compound exhibits significantly different cellular pharmacology compared to its parent compound, bendamustine, primarily concerning its potency and cellular accumulation.

Research has shown that various esters of bendamustine, including the ethyl ester, are considerably more potent cytotoxic agents. scienceopen.comnih.govnih.gov Studies comparing a range of bendamustine esters found that alkyl esters demonstrated a 10- to 30-fold increase in cytotoxic potency compared to bendamustine against various human cancer cell lines. nih.gov This increased efficacy is observed across a broad panel of malignancies, including those known to be resistant to bendamustine. scienceopen.comnih.gov

A key factor contributing to this enhanced potency is the pronounced cellular accumulation of the ester derivatives. nih.gov The higher lipophilicity of the ethyl ester compared to the carboxylic acid of bendamustine facilitates greater cellular uptake. nih.gov HPLC analyses have quantified the amount of cell-associated this compound, revealing significantly higher intracellular concentrations compared to bendamustine after a short incubation period. nih.gov This increased accumulation leads to a greater availability of the active alkylating agent within the cancer cell, likely resulting in more extensive DNA damage and enhanced cell death. longdom.org While both compounds inhibit the STAT3-SH2 domain with similar potency in biochemical assays, the superior cellular uptake of the ethyl ester suggests it may achieve this effect more efficiently in a cellular context. nih.gov

| Compound | Cell-Associated Amount (nmol/10⁶ cells) in HT-29 cells |

|---|---|

| Bendamustine | Not specified, but significantly lower than esters |

| This compound (Compound 2 in source) | 0.28 ± 0.06 |

This table shows a comparison of the cellular accumulation between bendamustine and its ethyl ester derivative in HT-29 colon carcinoma cells after 10 minutes of incubation at 30 μM. Data extracted from a study on bendamustine esters. nih.gov

Preclinical Efficacy and Pharmacodynamics of Bendamustine Ethyl Ester

In Vitro Cytotoxicity and Antiproliferative Activity

Studies have demonstrated that bendamu-stine esters, including the ethyl ester, possess significantly enhanced cytotoxic and antiproliferative properties compared to the parent compound, bendamu-stine.

Potency Against Chemoresistant Cancer Cell Lines

Bendamu-stine esters have shown considerable potency as cytotoxic agents against a wide array of human cancer cell lines. This includes effectiveness against malignancies that are typically resistant to bendamu-stine, such as malignant melanoma, colorectal carcinoma, and lung cancer. nih.govscienceopen.comnih.gov The enhanced activity suggests a potential to overcome certain mechanisms of chemoresistance observed with the parent drug.

Comparison with Bendamu-stine in Various Cancer Cell Types

Preclinical investigations have consistently revealed that bendamu-stine esters are substantially more effective cytotoxic agents than bendamu-stine across a broad spectrum of human cancer cell types. nih.govscienceopen.comnih.gov In assays measuring cytotoxicity, certain ester derivatives were found to be up to 100 times more effective than bendamu-stine. scienceopen.complos.org This increased potency is observed in both hematologic and solid tumor cell lines. nih.govnih.gov

The superior activity is attributed, at least in part, to a more pronounced cellular accumulation of the ester derivatives compared to the parent compound. nih.govscienceopen.com For example, analytical studies showed that the amounts of cell-associated bendamu-stine were extremely low, whereas its ester derivatives achieved significantly higher intracellular concentrations. nih.gov

Below is a comparative table of IC₅₀ values (the concentration of a drug that inhibits a biological process by 50%) for bendamu-stine and its ethyl ester derivative in various cancer cell lines after 96 hours of incubation.

| Cancer Cell Line | Cancer Type | Bendamu-stine IC₅₀ (µM) | Bendamu-stine Ethyl Ester IC₅₀ (µM) | Potency Increase (Fold) |

|---|---|---|---|---|

| HT-29 | Colorectal Adenocarcinoma | > 100 | 10.1 | > 9.9 |

| NCI-H460 | Large Cell Lung Cancer | > 100 | 4.2 | > 23.8 |

| SK-MEL-3 | Malignant Melanoma | > 100 | 6.9 | > 14.5 |

| MG-63 | Osteosarcoma | > 100 | 5.0 | > 20.0 |

| Jurkat | Acute T-Cell Leukemia | 38.2 | 1.5 | 25.5 |

| U-937 | Histiocytic Lymphoma | 23.2 | 1.8 | 12.9 |

Dose-Dependent Cytotoxicity

The cytotoxic effects of bendamu-stine and its esters are dose-dependent. Kinetic cytotoxicity assays have demonstrated that increasing concentrations of bendamu-stine esters lead to a greater reduction in cancer cell viability. researchgate.net For instance, at a concentration of 10 µM, bendamu-stine had a negligible effect on the proliferation of certain cancer cells, whereas its ester derivatives showed significant induction of apoptosis and p53 expression at the same concentration. plos.org This indicates a clear relationship between the concentration of the compound and its cell-killing capability.

Cell Killing Efficiency

The enhanced cytotoxicity of bendamu-stine esters is associated with a higher efficiency in inducing cancer cell death, primarily through apoptosis. scienceopen.complos.org Compared to the parent compound, the esters lead to a significantly higher fraction of early apoptotic cancer cells. scienceopen.comnih.gov This pro-apoptotic activity is correlated with an increased expression of the tumor suppressor protein p53. plos.org Studies have shown that while bendamu-stine requires high concentrations (e.g., 100 µM) to weakly induce p53 expression, its esters can cause a pronounced effect at a much lower concentration of 10 µM. plos.org

In Vivo Antitumor Activity in Preclinical Models

While in vitro data are promising, in vivo studies are crucial for determining the therapeutic potential of a compound.

Cell-Line Derived Xenograft (CDX) Models

Cell-line derived xenograft (CDX) models are a common tool in preclinical oncology research. These models involve the implantation of cultured human tumor cell lines into immunodeficient mice. This allows for the in vivo study of human tumor growth and the evaluation of the efficacy of anticancer drugs. mdpi.com

While extensive in vitro data exist for bendamu-stine ethyl ester, published preclinical studies detailing its in vivo antitumor activity specifically in CDX models were not identified in a review of the available literature. Such studies would be a critical next step to confirm if the significantly enhanced in vitro potency translates to improved efficacy in a living organism.

Patient-Derived Xenograft (PDX) Models

There is no publicly available scientific literature detailing the efficacy of bendamustine (B91647) ethyl ester in patient-derived xenograft (PDX) models. Studies with other bendamustine esters have shown activity in various cancer models, but these findings cannot be directly extrapolated to the ethyl ester derivative.

Efficacy in Solid Tumor Types

Scientific literature lacks specific data on the preclinical efficacy of bendamustine ethyl ester in various solid tumor types. While bendamustine itself has been evaluated in solid tumors, and other ester derivatives have shown promise, dedicated studies on the ethyl ester's performance in preclinical solid tumor models have not been published. Research on a broad range of bendamustine esters has indicated greater potency than the parent drug against several human cancer cell lines, including those derived from solid tumors such as malignant melanoma, colorectal carcinoma, and lung cancer. nih.govplos.orgnih.gov

Tumor Regression Studies

Specific tumor regression studies for this compound in preclinical models are not available in the public domain. While the parent compound, bendamustine, has demonstrated tumor growth inhibition in vivo, there is no published data to confirm similar or enhanced effects for its ethyl ester derivative.

Pharmacodynamic Biomarkers

The pharmacodynamic effects of bendamustine and its derivatives are generally attributed to their ability to induce DNA damage. However, specific data quantifying these effects for this compound are not present in the available scientific literature.

Induction of pH2AX as a DNA Damage Marker

There is no specific published data on the induction of phosphorylated H2AX (pH2AX), a sensitive marker of DNA double-strand breaks, by this compound. The parent compound, bendamustine, is known to cause DNA damage, which would be expected to lead to H2AX phosphorylation. researchgate.net Studies on other bendamustine esters have demonstrated the induction of pH2AX, suggesting a similar mechanism of action, but direct evidence for the ethyl ester is lacking.

Interstrand Crosslink Formation

No specific studies detailing the formation of interstrand crosslinks by this compound have been identified in the scientific literature. Bendamustine and other alkylating agents are known to induce interstrand crosslinks, a critical mechanism of their cytotoxic action. nih.gov It is plausible that this compound shares this property, but experimental verification is not publicly available.

Pharmacokinetics and Drug Metabolism of Bendamustine Ethyl Ester in Preclinical Models

Metabolism Pathways and Enzyme Involvement

The primary metabolic pathway for Bendamustine (B91647) Ethyl Ester in biological systems is the hydrolysis of its ethyl ester bond, a reaction catalyzed by esterase enzymes. This process converts the ester prodrug into its active parent compound, bendamustine. Investigations into a series of bendamustine esters revealed that the ethyl ester is considerably more stable against enzymatic hydrolysis compared to other derivatives, such as 2-pyrrolidino-, 2-piperidino-, and 2-(4-methylpiperazino)-ethyl esters, which are hydrolyzed very rapidly. nih.gov

In studies using porcine liver esterase, Bendamustine Ethyl Ester demonstrated a half-life ranging between 41 and 116 minutes. nih.gov Further research using inhibition by physostigmine (B191203) has indicated that unspecific cholinesterases are involved in the cleavage of the ester bond. nih.gov This enzymatic conversion is a critical step, as the pharmacological activity is primarily associated with the parent bendamustine molecule.

Table 1: Comparative Stability of Bendamustine Esters Against Enzymatic Hydrolysis

| Compound Group | Example Esters | Stability (Half-life) |

|---|---|---|

| More Stable Esters | Methyl, Ethyl, Morpholinoethyl | 41 - 116 minutes |

| Less Stable Esters | 2-pyrrolidino-ethyl, 2-piperidino-ethyl | < 5 minutes |

This compound is not a metabolite of bendamustine. Instead, it is a derivative and functions as a prodrug. plos.orgnih.gov The metabolic pathway involves the conversion of this compound to bendamustine through hydrolysis, not the formation of the ester from bendamustine. This relationship is fundamental to its design as a compound intended for potential therapeutic application, where the ester moiety is cleaved in vivo to release the active cytotoxic agent. Bendamustine itself is primarily metabolized via hydrolysis of its mechlorethamine (B1211372) group to form monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2), and through CYP1A2 oxidation to produce γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.govresearchgate.net

The stability of this compound has been evaluated in various biological matrices, particularly plasma. In vitro studies have shown significant differences in stability depending on the species from which the plasma is derived. While the ethyl ester is relatively stable in the presence of porcine liver esterase, its stability is markedly reduced in murine plasma. nih.gov In mouse plasma, the half-life of all investigated bendamustine esters, including the ethyl ester, was found to be less than two minutes. nih.gov This rapid degradation in murine plasma highlights the challenges in preclinical evaluation and the importance of selecting appropriate animal models. nih.gov

Significant species-specific differences exist in the metabolism of this compound, primarily due to variations in plasma enzyme activity. Preclinical studies have revealed that murine plasma exhibits higher enzymatic activity and lower protein content compared to human plasma. nih.gov This leads to a substantially reduced stability of bendamustine esters in mouse plasma, with a half-life of less than two minutes. nih.gov This rapid hydrolysis in rodents contrasts with the greater stability observed in other systems and must be considered when designing and interpreting animal studies for predicting human pharmacokinetics. nih.gov While direct comparative data for this compound in human plasma is limited in the provided sources, the data from murine models suggests that extrapolation of metabolic rates across species must be done with caution. nih.gov

Table 2: Species-Specific Differences in Bendamustine Ester Plasma Stability

| Species | Plasma Characteristics | Resulting Stability of Esters | Half-life (t½) |

|---|---|---|---|

| Murine (Mouse) | Lower protein content, higher enzymatic activity | Reduced Stability | < 2 minutes |

| Human | Higher protein content, lower enzymatic activity | (Implied) Higher Stability | Not specified |

Absorption, Distribution, and Elimination in Preclinical Species

Pharmacokinetic studies in preclinical species such as mice, rats, rabbits, and dogs have been conducted primarily on the parent compound, bendamustine. thieme-connect.comresearchgate.net For bendamustine, elimination is known to occur via biliary excretion in mice, rats, and dogs, with approximately 90% of an administered radiolabelled dose recovered in feces. researchgate.net

A key finding in preclinical models is the enhanced cellular accumulation of bendamustine esters compared to the parent compound. plos.orgnih.govnih.gov Analytical studies have demonstrated a pronounced accumulation of these derivatives within cancer cells. plos.orgnih.govscienceopen.com In contrast, the amount of cell-associated bendamustine (the parent compound) was found to be extremely low in studies using HT-29 and NCI-H460 cancer cell lines. nih.gov This suggests that the ester form may facilitate greater penetration into tumor tissues, where it is subsequently hydrolyzed to the active agent. This increased tumor accumulation could account for the significantly higher in vitro cytotoxic potency observed with bendamustine esters compared to bendamustine itself. plos.orgnih.govscienceopen.com

Impact on Systemic Exposure and Half-Life of Bendamustine

This compound is an ester prodrug of the alkylating agent bendamustine. The rationale for developing such a derivative is often to modify the physicochemical properties of the parent drug to improve its pharmacokinetic profile. However, preclinical studies investigating the stability of bendamustine esters have revealed important characteristics that influence systemic exposure and half-life.

The parent compound, bendamustine, is susceptible to hydrolysis. This degradation is significantly slowed in the presence of plasma proteins, with the half-life of bendamustine's nitrogen mustard moiety increasing from approximately 11 minutes in buffer to about 130 minutes in plasma nih.gov. This protein-mediated stabilization is a key factor in its in vivo disposition.

In contrast, ester derivatives of bendamustine, including the ethyl ester, are subject to rapid enzymatic cleavage in biological matrices. Preclinical investigations using murine plasma demonstrated that all tested bendamustine esters, including this compound, have very low stability with a half-life of less than two minutes nih.gov. This rapid hydrolysis is attributed to the high enzymatic activity of esterases, such as unspecific cholinesterases, present in mouse plasma nih.gov.

This finding from preclinical models suggests that when this compound is administered systemically, it is quickly converted back to the active parent drug, bendamustine. Consequently, the prodrug itself has a very short half-life and limited systemic exposure. The dominant circulating compound responsible for the therapeutic effect is bendamustine. Therefore, the primary impact of using this compound in these models is its function as a rapid delivery system for the parent molecule, with the systemic exposure and effective half-life being largely dictated by the pharmacokinetic properties of bendamustine itself (~40 minutes) nih.govresearchgate.netnih.gov.

Analytical Methodologies for Preclinical Pharmacokinetic Studies

Accurate determination of drug concentrations in biological fluids is fundamental to pharmacokinetic analysis. For bendamustine and its derivatives, several sophisticated analytical methods have been developed and validated.

LC-MS/MS for Quantitation in Biological Samples

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of pharmaceuticals in complex biological matrices due to its high sensitivity and specificity rsc.org. Validated LC-MS/MS assays are essential for characterizing the pharmacokinetic profile of bendamustine and its metabolites in preclinical and clinical samples nih.govresearchgate.net.

A typical LC-MS/MS method for bendamustine involves several key steps nih.gov:

Sample Preparation: To isolate the analyte from plasma or urine, solid-phase extraction (SPE) is commonly employed. This step removes interfering substances and concentrates the sample nih.gov. Given bendamustine's instability in aqueous solutions, samples are often acidified and kept chilled during processing to minimize degradation nih.govnih.gov.

Chromatographic Separation: The prepared extract is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a reversed-phase column, such as a Synergi Hydro RP, using a gradient elution mobile phase consisting of an aqueous component (e.g., 5mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic component (e.g., methanol) nih.gov.

Detection: The analyte is ionized using an electrospray ionization (ESI) source in positive mode and detected by a triple quadrupole mass spectrometer nih.gov. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard wisdomlib.org.

These methods are highly sensitive, with a quantifiable range for bendamustine in plasma typically between 0.5 to 500 ng/mL nih.govresearchgate.net. The accuracy and precision of these assays meet regulatory guidelines, making them suitable for reliable pharmacokinetic studies nih.govresearchgate.net.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | nih.gov |

| Chromatography Column | Reversed-Phase (e.g., Synergi Hydro RP) | nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Detection | Triple Quadrupole Mass Spectrometer (MRM mode) | nih.govwisdomlib.org |

| Lower Limit of Quantitation (LLOQ) | ~0.5 ng/mL in plasma | nih.govresearchgate.net |

HPLC Methods with Fluorescence Detection

In addition to LC-MS/MS, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FL) detection offers a sensitive and reliable alternative for the quantification of bendamustine and its derivatives nih.govresearchgate.net. This methodology was specifically utilized in preclinical studies to investigate the stability and hydrolysis kinetics of bendamustine esters nih.gov.

The method involves a validated reversed-phase HPLC (RP-HPLC) system. For bendamustine analysis, chromatographic separation can be achieved on a C18 column with a mobile phase consisting of an acetonitrile-water mixture adjusted to an acidic pH nih.gov. The key feature of this method is the use of a fluorescence detector. The detector is set to an appropriate excitation wavelength (e.g., 328 nm) and emission wavelength (e.g., 420 nm) to specifically detect and quantify bendamustine, which possesses native fluorescence nih.govresearchgate.net.

This approach has been successfully validated for accuracy, precision, and selectivity, with detection limits for bendamustine in plasma as low as 0.5 ng/mL nih.gov. The sensitivity and robustness of the HPLC-FL method make it particularly suitable for kinetic investigations, such as analyzing the rate of ester cleavage and the hydrolysis of the nitrogen mustard moiety in various biological media nih.gov. While many HPLC methods for bendamustine use UV detection, the fluorescence detection method provides an alternative with excellent sensitivity medwinpublishers.comukaazpublications.comnih.gov.

Mechanisms of Drug Resistance and Overcoming Resistance

Cellular Mechanisms of Resistance to Bendamustine (B91647) Esters

While research specifically detailing resistance mechanisms to bendamustine ethyl ester is emerging, significant insights can be drawn from studies on its parent compound, bendamustine, and comparative studies involving its esters.

One key factor in the efficacy of bendamustine esters is their enhanced cellular uptake compared to the parent compound. Studies have shown a pronounced cellular accumulation of bendamustine derivatives, particularly basic esters, within tumor cells. nih.govscienceopen.com The pyrrolidinoethyl ester, for instance, showed significant enrichment in cancer cells, suggesting the involvement of organic cation transporters (OCTs) in this process. nih.govscienceopen.com Therefore, a potential mechanism of acquired resistance to bendamustine esters could involve the downregulation or alteration of these transport proteins, leading to reduced intracellular drug concentration.

For the parent compound bendamustine, acquired resistance has been associated with a reduced level of DNA interstrand crosslinks (ICLs) at an equivalent drug dose in resistant cell lines compared to their sensitive parental lines. ucl.ac.uk Bendamustine is known to activate a base excision DNA repair (BER) pathway, a mechanism that differs from other alkylating agents that typically induce an alkyltransferase-dependent repair system. aacrjournals.orgresearchgate.netresearchgate.net Alterations in this BER pathway could therefore contribute to resistance.

Furthermore, bendamustine's cytotoxic effects involve the activation of a DNA damage stress response, inhibition of mitotic checkpoints, and the induction of mitotic catastrophe. aacrjournals.orgnih.gov Resistance could arise from cellular adaptations that bypass these mechanisms. However, bendamustine's efficacy has been noted to be independent of the p53 tumor suppressor status in certain B-cell neoplasms, suggesting that it can overcome a common resistance mechanism to other DNA-damaging agents. aacrjournals.org

Bendamustine esters have demonstrated significantly higher potency—up to 100 times more effective—than the parent compound against a wide range of human cancer cell types, including those resistant to bendamustine. nih.govscienceopen.comcore.ac.uk This suggests that the ester form may be able to circumvent some of the resistance mechanisms that affect the parent drug, possibly due to its superior cellular accumulation and higher resulting levels of DNA damage. nih.govscienceopen.com

Cross-Resistance Profiles with Other Alkylating Agents

The extent of cross-resistance between bendamustine and other alkylating agents is complex and appears to be context-dependent. Its unique chemical structure, combining an alkylating group with a purine-like benzimidazole (B57391) ring, results in a distinct mechanistic profile that may limit cross-resistance. aacrjournals.orgresearchgate.netresearchgate.net

Several studies indicate that bendamustine retains activity in cancers that have become resistant to conventional alkylating agents. aacrjournals.orgnih.gov The relative degree of resistance to bendamustine hydrochloride was found to be lower compared to cyclophosphamide (B585), melphalan (B128), and carmustine (B1668450) (BCNU) in various cancer cell lines, suggesting incomplete cross-resistance. researchgate.net This is attributed to differences in its interaction with DNA and the subsequent repair pathways it activates. aacrjournals.orgresearchgate.net

However, other studies have demonstrated significant correlations in resistance patterns. For example, resistance to bendamustine was found to correlate significantly with resistance to cyclophosphamide in diffuse large B-cell lymphoma (DLBCL) cell lines and to melphalan in multiple myeloma (MM) cell lines. nih.govoaepublish.com In chronic lymphocytic leukemia (CLL) cells, cross-resistance has been observed between bendamustine, chlorambucil, and the nucleoside analog fludarabine (B1672870). nih.gov

Table 1: Cross-Resistance Profile of Bendamustine with Other Chemotherapeutic Agents

| Agent | Cancer Type | Cross-Resistance Finding | Citation |

|---|---|---|---|

| Cyclophosphamide | DLBCL | Significant correlation in resistance | nih.govoaepublish.com |

| Melphalan | MM | Significant correlation in resistance | nih.govoaepublish.com |

| Chlorambucil | CLL | Cross-resistance observed | nih.gov |

| Fludarabine | CLL | Cross-resistance observed | nih.gov |

Strategies to Overcome Resistance

Overcoming resistance to bendamustine and its esters involves two primary strategies: combining the agent with other therapies and directly targeting the molecular pathways that confer resistance.

While specific clinical data on combination therapies with this compound are limited, extensive research on the parent compound provides a strong rationale for this approach. Combining bendamustine with drugs that have different mechanisms of action can create synergistic effects and overcome resistance.

One of the most established combinations is bendamustine with the anti-CD20 monoclonal antibody rituximab. This combination has shown significant efficacy in treating indolent lymphomas and CLL. nih.govmdpi.com Synergistic cytotoxicity has also been demonstrated when combining bendamustine with nucleoside analogs like fludarabine or pentostatin. nih.gov Other multi-agent regimens have also been explored, such as combining bendamustine with rituximab, etoposide, and carboplatin (B1684641) (T(R)EC regimen) as a salvage therapy for relapsed or refractory lymphomas. nih.gov

Table 2: Investigated Combination Therapies with Bendamustine

| Combination Agent(s) | Cancer Type | Rationale/Finding | Citation |

|---|---|---|---|

| Rituximab | Indolent Lymphoma, CLL | Superior efficacy to standard chemo-immunotherapy | nih.govmdpi.comclinicaltrials.gov |

| Fludarabine, Pentostatin | CLL | Synergistic cytotoxic activity | nih.gov |

| Rituximab, Etoposide, Carboplatin | DLBCL, Hodgkin Lymphoma | Effective outpatient salvage regimen | nih.gov |

A more targeted approach to overcoming resistance involves identifying and inhibiting the specific cellular pathways that allow cancer cells to survive treatment with bendamustine esters. As bendamustine is known to activate DNA damage signaling pathways and inhibit mitotic checkpoints, these processes represent potential therapeutic targets. researchgate.net

For instance, bendamustine activates ataxia telangiectasia mutated (ATM) protein and checkpoint kinase 2 (CHK2), leading to cell cycle arrest. researchgate.net It also inhibits mitotic checkpoint-regulating genes such as AURKA and PLK1, leading to mitotic catastrophe. researchgate.net In a resistance scenario where these pathways are dysregulated, it is conceivable that combination with specific inhibitors (e.g., ATM or Aurora kinase inhibitors) could restore sensitivity. While this remains a theoretical approach for bendamustine resistance, the strategy of targeting compensatory or parallel signaling pathways is a validated concept for overcoming resistance to other targeted cancer therapies. nih.govdrugtargetreview.com

Another avenue involves the DNA repair mechanisms. Since bendamustine uniquely activates an exonuclease-1 (EXO1)-mediated base excision repair pathway, targeting components of this pathway could potentially enhance the drug's efficacy or reverse resistance. researchgate.netresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bendamustine |

| Bendamustine Hydrochloride |

| Carmustine (BCNU) |

| Chlorambucil |

| Carboplatin |

| Cyclophosphamide |

| Etoposide |

| Fludarabine |

| Melphalan |

| Pentostatin |

Immunomodulatory Effects of Bendamustine Ethyl Ester

Modulation of Immune Cell Populations

Bendamustine (B91647) ethyl ester, through the activity of its parent compound, influences a variety of immune cell populations, leading to a complex immunomodulatory profile.

Research on bendamustine has demonstrated its capacity to modulate T-cell populations. While direct studies isolating the effects of bendamustine ethyl ester are limited, the known metabolism of bendamustine suggests that the ethyl ester is a key mediator of these effects. Studies have shown that bendamustine can induce a dose-dependent inhibition of T-cell proliferation. Furthermore, in the context of allogeneic hematopoietic cell transplantation, conditioning with bendamustine has been associated with the generation of T-cells that are tolerant to host antigens, a mechanism that may contribute to the reduction of Graft-versus-Host Disease frontiersin.org. This conditioning can lead to a state where donor T-cells are less activated and exhibit lower expression of certain markers early after transplant nih.gov.

Bendamustine has been shown to enhance the suppressive function of myeloid-derived suppressor cells (MDSCs) in in vitro studies. MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive activities. By augmenting the function of these cells, bendamustine and its active metabolite, this compound, can contribute to a more tolerogenic immune environment. In murine models, conditioning with bendamustine has been linked to an increase in suppressive CD11b+Gr-1high myeloid cells in various tissues, and the depletion of these cells partially negates the beneficial effects of bendamustine in reducing Graft-versus-Host Disease nih.gov.

The parent compound of this compound also exerts notable effects on dendritic cells (DCs). Exposure to bendamustine has been shown to increase the expression of Flt3 on both murine and human DCs frontiersin.orgresearchgate.net. This can lead to a skewing of DC development, favoring the generation of certain DC subsets. Specifically, in murine models, it promotes the development of plasmacytoid DCs, pre-cDC1s, and cDC2s. In human cells, it has been observed to decrease plasmacytoid DCs and increase cDC2s frontiersin.orgresearchgate.net. Furthermore, DCs exposed to bendamustine exhibit a diminished pro-inflammatory cytokine response and can induce the proliferation of alloreactive T-cells that subsequently undergo increased programmed cell death researchgate.netnih.gov. This induction of T-cell death is a potential mechanism for limiting GvHD researchgate.netnih.gov.

| Immune Cell Population | Observed Effect of Bendamustine | Potential Implication for this compound |

|---|---|---|

| T-cells | Inhibition of proliferation; induction of tolerance to host antigens. | Contributes to reduced alloreactivity and GvHD. |

| Myeloid-Derived Suppressor Cells (MDSCs) | Enhanced suppressive function; increased numbers in tissues. | Strengthens immunosuppressive environment. |

| Dendritic Cells (DCs) | Increased Flt3 expression; skewed development of subsets; diminished pro-inflammatory response; induction of alloreactive T-cell death. | Modulation of antigen presentation and T-cell responses. |

| B-cells | Dramatic increase in IL-10 production and secretion. | Enhances anti-inflammatory pathways. |

Impact on Graft-versus-Host Disease (GvHD) and Graft-versus-Leukemia (GvL) Effects

The immunomodulatory properties of bendamustine and its active metabolite, this compound, have significant implications in the setting of allogeneic hematopoietic cell transplantation, particularly concerning the balance between Graft-versus-Host Disease (GvHD) and the desired Graft-versus-Leukemia (GvL) effect.

Conditioning regimens incorporating bendamustine have been shown in murine models to result in significantly less GvHD compared to standard regimens, without compromising donor cell engraftment nih.gov. This reduction in GvHD is attributed to the modulation of various immune cell populations as described above, including the induction of tolerant T-cells and the enhancement of MDSC function nih.govnih.gov.

Crucially, the reduction in GvHD does not appear to come at the expense of the GvL effect. Studies have demonstrated that bendamustine-based conditioning preserves a T-cell-dependent GvL effect, leading to improved leukemia-free survival in preclinical models nih.gov. This selective suppression of alloreactivity against host tissues while maintaining anti-tumor immunity is a highly desirable outcome in allogeneic transplantation. Preclinical studies have suggested that substituting post-transplantation cyclophosphamide (B585) with bendamustine may even lead to an augmented GvL reaction nih.gov.

Influence on Signal Transduction Pathways (e.g., STAT3 Activation)

This compound has been shown to directly influence key intracellular signal transduction pathways, most notably the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. STAT3 is a critical mediator of numerous cellular processes, including inflammation, cell proliferation, and survival.

A key study directly compared the inhibitory effects of bendamustine and its metabolite, this compound (BM1EE), on STAT3. This research demonstrated that this compound inhibits the binding of the STAT3-Src homology 2 (SH2) domain to phosphotyrosine peptides with a potency similar to that of the parent compound. The IC50 value for this inhibition by this compound was found to be 6.1 μM. This finding indicates that this compound is a direct and potent inhibitor of STAT3 activation. The inhibition of STAT3 signaling is thought to contribute, at least in part, to the anticancer and immunomodulatory effects of the drug nih.govresearchgate.netresearchgate.net. By blocking STAT3, this compound can interfere with the transcription of genes involved in inflammation and cell cycle progression.

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| This compound (BM1EE) | STAT3-SH2 Domain Binding | 6.1 | researchgate.net |

| Bendamustine (BENDA) | STAT3-SH2 Domain Binding | 7.4 | researchgate.net |

Novel Drug Delivery Systems for Bendamustine Ethyl Ester

Nanoformulations and Encapsulation Strategies

Encapsulating Bendamustine (B91647) Ethyl Ester within nanoformulations presents a promising strategy to improve its stability, control its release, and enhance its delivery to target tissues. While direct research on the nanoencapsulation of the ethyl ester is limited, extensive studies on bendamustine provide a strong rationale for pursuing these technologies.

Nanoparticle-based delivery systems can protect the encapsulated drug from premature degradation and facilitate targeted accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

PEG-PLGA Nanoparticles : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, often coated with polyethylene (B3416737) glycol (PEG), are biodegradable and biocompatible carriers that can improve drug stability and efficacy. nih.govfrontiersin.org Studies involving the parent compound, bendamustine, have shown that encapsulation in PEG-PLGA nanoparticles leads to improved stability and significantly higher anticancer activity against various cancer cell lines compared to the free drug. nih.gov An optimized formulation of bendamustine-loaded PEG-PLGA nanoparticles exhibited characteristics that would be highly desirable for a Bendamustine Ethyl Ester formulation. nih.gov

Table 1: Physicochemical Properties of Bendamustine-Loaded PEG-PLGA Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Average Size | 297.3 ± 2.055 nm | nih.gov |

| Polydispersity Index (PDI) | 0.256 ± 0.012 | nih.gov |

| Zeta Potential | -6.62 ± 0.081 mV | nih.gov |

Human Serum Albumin (HSA)-Encapsulated Nanoparticles : HSA nanoparticles are another promising platform, known for their biocompatibility and ability to be actively taken up by tumors. While specific studies on HSA encapsulation of this compound are not available, this strategy is widely explored for other chemotherapeutic agents.

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are a well-established platform for drug delivery, capable of altering drug pharmacokinetics and reducing toxicity. While specific research into liposomal formulations for this compound is not prominent, formulating the parent drug, bendamustine hydrochloride, in long-circulating liposomes has been explored. These formulations demonstrate sustained release kinetics, indicating their potential to prolong the therapeutic effect of the encapsulated drug.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, making them excellent candidates for drug delivery. Polyamidoamine (PAMAM) dendrimers have been successfully used to create drug-dendrimer conjugates with bendamustine. nih.gov In these studies, bendamustine was conjugated to the dendrimer, resulting in a nanoparticle with a uniform size of approximately 49.8 ± 2.5 nm. nih.gov This approach significantly improved the drug's stability in solution for up to 72 hours. nih.gov Such a strategy could be adapted for this compound to leverage its high potency within a stable, targeted delivery system.

Sustained Release Formulations

A primary goal of novel drug delivery systems is to achieve sustained or controlled release, thereby maintaining therapeutic drug concentrations over an extended period and reducing the frequency of administration.

Nanoformulations developed for the parent compound, bendamustine, have consistently demonstrated this capability.

PEG-PLGA nanoparticles loaded with bendamustine have shown a sustained release profile in vitro. nih.gov

PAMAM dendrimer-bendamustine conjugates also exhibited a sustained release pattern, which is crucial for improving the drug's pharmacokinetic profile. nih.gov

Liposomal formulations of bendamustine have likewise been characterized by their sustained release kinetics.

These findings strongly suggest that encapsulating the more potent this compound in similar nano-carrier systems would likely result in formulations with desirable sustained-release properties, potentially leading to improved therapeutic outcomes.

Impact of Delivery Systems on Biodistribution and Efficacy

Altering the biodistribution of a chemotherapeutic agent to increase its concentration at the tumor site while decreasing it in healthy tissues is a key objective of nanomedicine. This targeted delivery can lead to enhanced efficacy and a better therapeutic window.

Studies on bendamustine-loaded nano-carriers have shown significant improvements in both biodistribution and efficacy:

Biodistribution : In vivo studies using PAMAM dendrimer-bendamustine conjugates in rat models revealed a substantial improvement in pharmacokinetic parameters. The bioavailability was increased by approximately 8.5-fold, and the half-life was extended by 5.1-fold compared to the free drug. nih.gov Furthermore, biodistribution studies in tumor-bearing mice showed that the dendrimer conjugate led to higher accumulation of the drug in the tumor. nih.gov Similarly, bendamustine-loaded PLGA nanoparticles also demonstrated enhanced tumor targeting. researchgate.netnih.gov

Table 2: Pharmacokinetic Parameters of Bendamustine vs. PAMAM-Bendamustine Conjugate

| Parameter | Pure Bendamustine | PAMAM-Bendamustine Conjugate | Fold Increase | Reference |

|---|---|---|---|---|

| Bioavailability (AUC, µg mL⁻¹/h) | 22.8 ± 0.158 | 193.8 ± 1.116 | ~8.5x | nih.gov |

Efficacy : The enhanced delivery and sustained release provided by nanoformulations translate into superior efficacy. Bendamustine encapsulated in PEG-PLGA nanoparticles showed significantly higher cytotoxicity against MCF-7, T47D, and PC-3 cancer cells compared to the non-encapsulated drug. nih.gov The IC50 value for bendamustine-loaded PLGA nanoparticles against THP-1 leukemic cells was 27.8 ± 2.1 μM, a marked improvement over the 50.42 ± 3.4 μM for the pure drug. nih.gov Likewise, the PAMAM-bendamustine conjugate was found to be more effective than the pure drug in tumor inhibition studies. nih.gov

Given that this compound is inherently more potent, combining it with a delivery system proven to enhance tumor accumulation and efficacy could result in a highly effective therapeutic agent.

Structure Activity Relationship Sar Studies of Bendamustine Esters

Correlations Between Ester Moiety Structure and Biological Activity

The transformation of bendamustine's carboxylic acid group into an ester moiety has been shown to be a critical modification for enhancing its anticancer activity. nih.govresearchgate.net Studies comparing bendamustine (B91647) to its ester derivatives have demonstrated that esters are considerably more potent cytotoxic agents across a variety of human cancer cell lines. nih.govscienceopen.comnih.gov This increased efficacy is observed in both hematologic and solid tumor cell types. nih.govscienceopen.com

The structure of the ester side chain plays a significant role in determining the level of cytotoxicity. Esters incorporating basic moieties, which are positively charged at physiological pH, have been found to be up to 100 times more effective than bendamustine itself. nih.govscienceopen.com This enhanced activity is correlated with a pronounced increase in cellular accumulation of the ester derivatives compared to the parent drug. nih.govscienceopen.com For example, analytical studies showed that the cellular uptake of neutral esters (like the ethyl ester) and basic esters was significantly higher than that of bendamustine. nih.gov This suggests that the esterification improves the compound's ability to enter cancer cells, which could account for the increased potency. nih.gov

Specifically, basic esters like the pyrrolidinoethyl ester have demonstrated a high degree of enrichment within tumor cells. nih.govscienceopen.com This increased intracellular concentration leads to a greater induction of apoptosis and higher expression of the tumor suppressor protein p53 compared to the parent compound. nih.govscienceopen.com The benzimidazole (B57391) scaffold, common to both bendamustine and its esters, is thought to contribute to the antitumor activity, potentially by acting as an antimetabolite or by inhibiting DNA repair mechanisms. nih.govplos.org The addition of the ester group, particularly one with a basic function, appears to significantly enhance the delivery of this active structure into the target cells.

| Compound | Ester Moiety | Jurkat (Leukemia) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | NCI-H460 (Lung) IC₅₀ (µM) |

|---|---|---|---|---|

| Bendamustine (1) | -H (Carboxylic Acid) | 10.0 | 130.0 | 170.0 |

| Bendamustine Methyl Ester (2) | -Methyl | 1.4 | 10.0 | 15.0 |

| Bendamustine Ethyl Ester (3) | -Ethyl | 1.3 | 10.0 | 16.0 |

| Morpholinoethyl Ester (4) | -CH₂CH₂-Morpholine | 0.14 | 1.5 | 2.0 |

| Pyrrolidinoethyl Ester (5) | -CH₂CH₂-Pyrrolidine | 0.10 | 1.2 | 1.8 |

Influence of Substituent Modifications on Cytotoxicity and Stability

Modifications to the substituents on the bendamustine ester moiety have a profound impact on both cytotoxicity and chemical stability. nih.gov While adding basic groups like pyrrolidino- or piperidino-ethyl esters leads to a dramatic increase in cytotoxic potency, it can also result in decreased stability, particularly in plasma. nih.govnih.gov

The stability of these compounds is influenced by two primary degradation pathways: hydrolysis of the nitrogen mustard group and enzymatic cleavage of the ester bond. nih.gov Studies investigating the stability of various esters in human plasma revealed significant differences based on the structure of the ester side chain. nih.gov Simple alkyl esters, such as bendamustine methyl ester and this compound, were found to be considerably more stable than several of the basic esters. nih.gov The morpholinoethyl ester also demonstrated notable stability. nih.govnih.gov

In contrast, esters with 2-pyrrolidinoethyl, 2-piperidinoethyl, and 2-(4-methylpiperazino)-ethyl groups underwent very rapid enzymatic hydrolysis in human plasma, with half-lives of less than 5 minutes. nih.gov More stable compounds, including the methyl, ethyl, and morpholinoethyl esters, exhibited half-lives ranging from 41 to 116 minutes. nih.gov This rapid cleavage of certain basic esters is thought to involve unspecific cholinesterases. nih.gov Therefore, a key challenge in the design of bendamustine ester prodrugs is to balance the enhanced cytotoxicity conferred by certain substituents with the need for sufficient stability in plasma to allow the drug to reach its target. The morpholinoethyl ester is considered of particular interest due to its favorable balance of solubility, stability, and high cytotoxicity. nih.gov

| Compound | Ester Moiety | Half-life (t½) in Human Plasma (minutes) |

|---|---|---|

| Bendamustine Methyl Ester | -Methyl | 41 |

| This compound | -Ethyl | 54 |